(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride
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Overview
Description
(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide, catalyzed by copper(I) ions.
Introduction of the Propan-1-amine Group: This step involves the reaction of the triazole intermediate with a suitable amine precursor under controlled conditions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new compounds with desired properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole moiety is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-Triazol-4-yl)propan-2-amine
- 1-(1H-1,2,3-Triazol-5-yl)ethan-1-amine
- 1-(1H-1,2,3-Triazol-4-yl)butan-1-amine
Uniqueness
(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the methyl group on the triazole ring. This structural feature can influence its binding affinity and selectivity towards biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
2624109-53-9 |
---|---|
Molecular Formula |
C6H14Cl2N4 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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